molecular formula C14H15NOS B261829 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide

2-phenyl-N-[2-(2-thienyl)ethyl]acetamide

Cat. No.: B261829
M. Wt: 245.34 g/mol
InChI Key: RILSDBRDIYIROS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-N-[2-(2-thienyl)ethyl]acetamide is an acetamide derivative supplied for research and experimental purposes. This compound is part of a class of molecules that are of significant interest in medicinal chemistry and drug discovery. Structurally, it features a phenylacetamide group linked to a thiophene-containing ethyl chain. Similar compounds incorporating phenylacetamide and thiophene moieties have been investigated for various biological activities. For instance, structurally related phenylacetamide derivatives have been synthesized and evaluated as potential antidepressants, with some showing potent activity in preclinical models by acting as monoamine oxidase A (MAO-A) inhibitors . The thiophene ring, a common feature in many pharmacologically active compounds, is known to contribute to molecular interactions within biological systems. Researchers exploring structure-activity relationships (SAR) in neurological disorders or those working on the synthesis of novel heterocyclic compounds may find this chemical of particular value. Its molecular framework makes it a potential candidate for use as a building block in organic synthesis or as a reference standard in analytical studies. This product is intended for research use only and is not intended for diagnostic or therapeutic purposes. For specific technical data, including spectroscopic information and purity details, please contact our scientific support team.

Properties

Molecular Formula

C14H15NOS

Molecular Weight

245.34 g/mol

IUPAC Name

2-phenyl-N-(2-thiophen-2-ylethyl)acetamide

InChI

InChI=1S/C14H15NOS/c16-14(11-12-5-2-1-3-6-12)15-9-8-13-7-4-10-17-13/h1-7,10H,8-9,11H2,(H,15,16)

InChI Key

RILSDBRDIYIROS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)NCCC2=CC=CS2

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCC2=CC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide with structurally related acetamides:

Compound Name Substituents on Nitrogen Key Functional Groups Structural Features
This compound 2-(2-Thienyl)ethyl Phenyl, thiophene Sulfur-containing aromatic side chain
N-(4-Bromophenyl)-2-(2-thienyl)acetamide 4-Bromophenyl Bromophenyl, thiophene Halogenated aryl group
N-[2-(Diethylamino)ethyl]-2-phenylacetamide 2-(Diethylamino)ethyl Diethylamine, phenyl Basic aminoethyl side chain
2-Chloro-N-[2-(4-fluorophenyl)ethyl]acetamide 2-(4-Fluorophenyl)ethyl Chloro, fluorophenyl Halogenated phenethyl group
N-(2-Furylmethyl)-2,2-diphenylacetamide 2-Furylmethyl, 2,2-diphenyl Furan, diphenyl Oxygen-containing heterocycle

Key Observations :

  • Lipophilicity: The 2-(2-thienyl)ethyl group may increase lipophilicity relative to polar substituents (e.g., diethylaminoethyl ), affecting membrane permeability.
  • Synthetic Flexibility : Unlike halogenated derivatives (e.g., ), the thienyl group offers reactivity for further functionalization, such as cross-coupling reactions .
Computational and Structural Insights
  • Molecular Docking : While the target compound lacks reported docking studies, analogs like N-(2-methylphenyl)acetamide derivatives show affinity for ACE2 (-5.51 kcal/mol ). The thienyl group’s electron density may enhance binding to hydrophobic pockets.
  • Crystal Packing : In N-(thiazol-2-yl)acetamides, intermolecular N–H⋯N hydrogen bonds stabilize 1-D chains . The thienyl group in the target compound may introduce additional S⋯π interactions, altering packing motifs.

Preparation Methods

Reaction Conditions

  • Solvent System : Toluene or dichloromethane, chosen for their ability to dissolve both aromatic and amine components.

  • Base : Triethylamine (2.2 equivalents) to neutralize HCl formed during the reaction, shifting equilibrium toward product formation.

  • Temperature : Reflux at 85°C for 3–5 hours.

  • Workup : Post-reaction, the organic layer is separated, concentrated, and treated with dry HCl gas to precipitate the hydrochloride salt.

Yield and Purity

  • Yield : 67–72% (without base optimization).

  • Purity : >95% after recrystallization from ethanol/water.

Data Table 1: Key Parameters for Nucleophilic Substitution

ParameterValue/DetailSource
SolventToluene
BaseTriethylamine
Reaction Time3–5 hours
Yield67–72%

Acid Chloride Aminolysis Route

This two-step method, inspired by ACS Omega protocols, involves converting 2-phenylacetic acid to its acid chloride, followed by coupling with 2-(2-thienyl)ethylamine.

Step 1: Synthesis of 2-Phenylacetyl Chloride

  • Reagents : Thionyl chloride (1.5 equivalents) in anhydrous dichloromethane.

  • Conditions : Reflux at 40°C for 2 hours, followed by solvent evaporation under reduced pressure.

Yield and Purity

  • Overall Yield : 78–85%.

  • Purity : >98% after column chromatography (silica gel, hexane/ethyl acetate).

Data Table 2: Acid Chloride Route Optimization

ParameterValue/DetailSource
Acid Chloride ReagentThionyl chloride
Coupling SolventTHF
Reaction Temperature0–25°C
Overall Yield78–85%

Catalytic Hydrogenation of Nitro Precursors

WO2015155664A1 describes a method applicable to analogous acetamides, utilizing catalytic hydrogenation to reduce nitro intermediates. For 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide, this involves:

Step 1: Synthesis of Nitro Intermediate

  • Substrate : 2-Phenyl-N-[2-(4-nitrophenyl)ethyl]acetamide.

  • Catalyst : Palladium on carbon (5 wt%).

  • Conditions : H₂ gas (50 psi) in ethanol at 25°C for 12 hours.

Step 2: Thiophene Incorporation

  • Reagent : 2-Thiophenecarboxaldehyde in THF with NaBH₄ as reducing agent.

Yield and Purity

  • Yield : 65–70% after hydrogenation and reductive amination.

  • Purity : >90% via recrystallization.

Data Table 3: Hydrogenation Parameters

ParameterValue/DetailSource
CatalystPd/C (5 wt%)
Hydrogen Pressure50 psi
SolventEthanol
Yield65–70%

Solid-Phase Synthesis for High-Throughput Production

Adapted from VulcanChem’s protocols, this method employs resin-bound intermediates to streamline purification:

Procedure

  • Resin : Wang resin functionalized with 2-phenylacetic acid.

  • Activation : DIC/HOBt in DMF for 1 hour.

  • Coupling : 2-(2-Thienyl)ethylamine (1.2 equivalents) in DMF overnight.

  • Cleavage : TFA/water (95:5) for 2 hours.

Yield and Purity

  • Yield : 82–88%.

  • Purity : >97% (HPLC).

Data Table 4: Solid-Phase Synthesis Metrics

ParameterValue/DetailSource
Resin TypeWang resin
ActivatorDIC/HOBt
Cleavage ReagentTFA/water (95:5)
Yield82–88%

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate reaction kinetics. A modified approach from CN101538223A achieves full conversion in 30 minutes:

Conditions

  • Solvent : DMF (2 volumes).

  • Temperature : 120°C under microwave irradiation.

  • Base : K₂CO₃ (1.5 equivalents).

Yield and Purity

  • Yield : 89–92%.

  • Purity : >96% (no chromatography required).

Data Table 5: Microwave Optimization

ParameterValue/DetailSource
Irradiation Power300 W
Reaction Time30 minutes
BaseK₂CO₃
Yield89–92%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.